KU-0060648
Overview
Description
KU-0060648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). It is primarily used in scientific research to study the mechanisms of DNA repair and the role of PI3K in various cellular processes. The compound has shown significant potential in sensitizing cancer cells to DNA-damaging agents, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
KU-0060648 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway . PI3K promotes cell survival and proliferation and is often upregulated in many cancers .
Mode of Action
this compound inhibits the autophosphorylation of DNA-PK and PI3K-mediated AKT phosphorylation . By inhibiting these targets, this compound can enhance the cytotoxicity of DNA DSB-inducing agents, such as etoposide and doxorubicin .
Biochemical Pathways
The compound affects the NHEJ pathway for the repair of DSBs, which requires DNA-PK activity . It also impacts the PI3K/AKT pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
In mice, concentrations of this compound sufficient for in vitro growth inhibition and chemosensitization were maintained within the tumor for at least 4 hours at non-toxic doses . The compound was administered intravenously, intraperitoneally, or orally at 10 mg/kg .
Result of Action
this compound has been shown to inhibit cell proliferation and initiate apoptosis in cancer cells . In MCF7 human breast cancer cells, a five-day exposure to 1 μM this compound inhibited cell proliferation by more than 95% . In SW620 human colon cancer cells, the same treatment inhibited cell proliferation by 55% .
Action Environment
The differential effects of this compound on in vitro growth inhibition across different human cancer cell lines suggest that the compound’s action, efficacy, and stability may be influenced by the cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KU-0060648 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling and deprotection reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as palladium-catalyzed coupling reactions, protection-deprotection strategies, and purification through chromatography. The compound is usually produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
KU-0060648 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as the piperazine and morpholine rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound. These derivatives help in understanding the binding affinity and specificity of this compound towards its targets .
Scientific Research Applications
KU-0060648 has a wide range of applications in scientific research:
Cancer Research: It is used to sensitize cancer cells to DNA-damaging agents such as etoposide and doxorubicin, enhancing their cytotoxic effects
Cell Cycle Studies: This compound is used to study the role of DNA-PK and PI3K in cell cycle regulation and DNA repair mechanisms
Drug Development: It serves as a lead compound for the development of new inhibitors targeting DNA-PK and PI3K for therapeutic purposes
Comparison with Similar Compounds
KU-0060648 is unique due to its dual inhibition of DNA-PK and PI3K. Similar compounds include:
NU7441: A selective inhibitor of DNA-PK, used in cancer research to study DNA repair mechanisms.
Wortmannin: An inhibitor of PI3K, used to study the role of PI3K in cellular processes.
LY294002: Another PI3K inhibitor, commonly used in research to investigate PI3K signaling pathways.
This compound stands out due to its ability to inhibit both DNA-PK and PI3K, making it a versatile tool for studying the interplay between DNA repair and PI3K signaling .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATCBLYHOUOCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881375-00-4 | |
Record name | KU-0060648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-0060648 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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